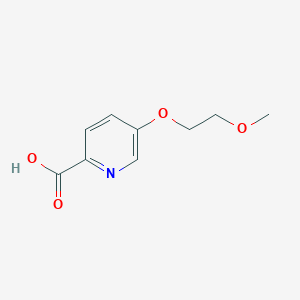

5-(2-Methoxyethoxy)picolinic acid

Übersicht

Beschreibung

5-(2-Methoxyethoxy)picolinic acid is a chemical compound with the CAS Number: 1262860-54-7 . It has a molecular weight of 197.19 and its IUPAC name is 5-(2-methoxyethoxy)-2-pyridinecarboxylic acid . It is stored at a temperature of 2-8°C in an inert atmosphere . The compound is solid in its physical form .

Molecular Structure Analysis

The InChI code of this compound is 1S/C9H11NO4/c1-13-4-5-14-7-2-3-8(9(11)12)10-6-7/h2-3,6H,4-5H2,1H3,(H,11,12) . This code provides a unique representation of the molecule’s structure.Chemical Reactions Analysis

While there isn’t specific information available on the chemical reactions involving this compound, picolinic acid and its derivatives are known to be involved in various chemical reactions. For instance, they have been used in the synthesis of novel synthetic auxin herbicides .Physical and Chemical Properties Analysis

This compound is a solid substance . It is stored at a temperature of 2-8°C in an inert atmosphere . The compound has a molecular weight of 197.19 .Wissenschaftliche Forschungsanwendungen

Synthesis and Coordination Chemistry

The synthesis and coordination chemistry of hexadentate picolinic acid-based bispidine ligands, including derivatives of picolinic acid, have been explored for their unique coordination properties with metals like CuII, NiII, ZnII, CoII, and GaIII. These ligands, due to their structural preorganization, are particularly suited for octahedral coordination geometries and have shown significant stability and specificity in their metal complexes, which could be leveraged in various scientific applications, including catalysis and metal ion detection (Comba et al., 2016).

Antimicrobial Activities and DNA Interactions

Derivatives of picolinic acid, such as 4-methoxy-pyridine-2-carboxylic acid, have demonstrated antimicrobial activities against both Gram-positive and Gram-negative bacteria, as well as antifungal activities against yeast strains. The DNA interactions of these derivatives, particularly with the OCH3 group, have shown higher binding affinities, suggesting potential applications in microbial inhibition and genetic studies (Ö. Tamer et al., 2018).

Catalysis and Organic Synthesis

Picolinic acid derivatives have been utilized in catalytic processes, such as the Rh(III)-catalyzed decarboxylative coupling of acrylic acids with unsaturated oxime esters, to produce substituted pyridines. This showcases the role of picolinic acid derivatives in facilitating novel synthetic routes for the preparation of complex organic molecules, which could have implications in pharmaceutical synthesis and material science (J. Neely & T. Rovis, 2014).

Environmental and Bioremediation Studies

The degradation pathways of picolinic acid, an essential intermediate in organic chemical synthesis and a common metabolite of aromatic compounds, have been characterized in microbial species like Alcaligenes faecalis. Understanding these pathways provides insights into the bioremediation potential of microorganisms in detoxifying picolinic acid contaminants in the environment (J. Qiu et al., 2019).

Photophysical and Electrochemical Properties

Picolinic acid derivatives have been incorporated into complex molecules, such as iridium complexes, to study their photophysical and electrochemical properties. These studies pave the way for the development of advanced materials for optoelectronic applications, including light-emitting diodes and photovoltaic devices, highlighting the versatility of picolinic acid derivatives in materials science (Fang-liang Xiao et al., 2009).

Wirkmechanismus

Target of Action

The primary target of 5-(2-Methoxyethoxy)picolinic acid is the Zinc Finger Proteins (ZFPs) . ZFPs play a crucial role in various biological processes, including viral replication and packaging, as well as normal cell homeostatic functions .

Mode of Action

The compound interacts with its targets by binding to the ZFPs, which results in a change in their structures and disrupts zinc binding, thereby inhibiting their function .

Biochemical Pathways

This compound is involved in the metabolism of tryptophan through the kynurenine pathway . It plays a key role in zinc transport, which is crucial for the functioning of ZFPs .

Result of Action

The compound has been shown to have anti-viral properties both in vitro and in vivo . It works in conjunction with other cytokines such as interferon gamma to affect immune responses . It has potential therapeutic targets in conditions like acne vulgaris, herpes, and other viral infections .

Safety and Hazards

The compound has been classified under GHS07 for safety information . The hazard statements include H302-H315-H319-H335, indicating that it is harmful if swallowed and causes serious eye irritation . Precautionary measures include avoiding contact with skin and eyes, and not eating, drinking, or smoking when using this product .

Eigenschaften

IUPAC Name |

5-(2-methoxyethoxy)pyridine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4/c1-13-4-5-14-7-2-3-8(9(11)12)10-6-7/h2-3,6H,4-5H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOWNROZTCWULAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=CN=C(C=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

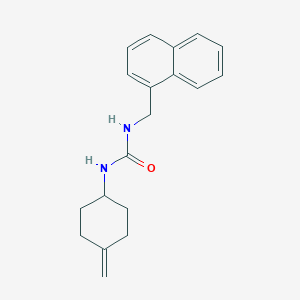

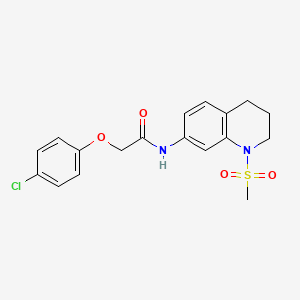

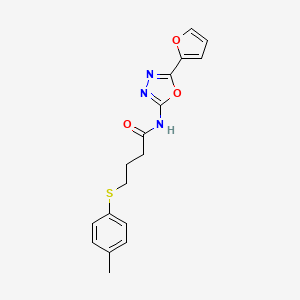

![(Z)-methyl 2-((3-(2,5-dioxopyrrolidin-1-yl)benzoyl)imino)-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2962917.png)

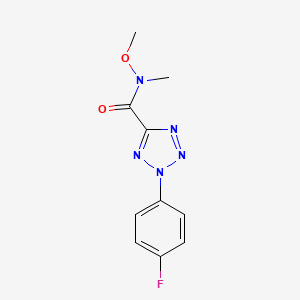

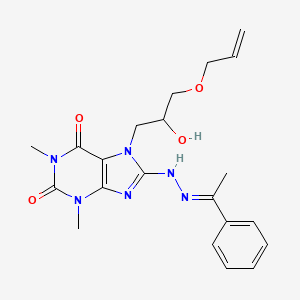

![2-ethyl-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2962918.png)

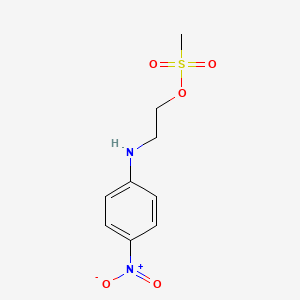

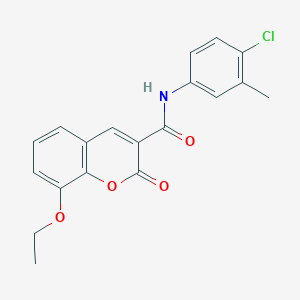

![1-[(2,6-dichlorophenyl)methyl]-3-methyl-4-(4-methylbenzoyl)-3H-quinoxalin-2-one](/img/structure/B2962921.png)

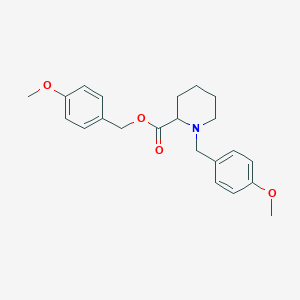

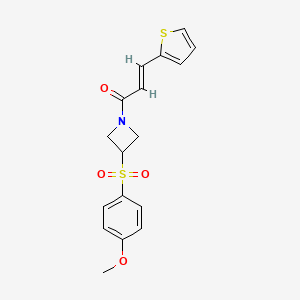

![3-[5-[4-(3-chlorophenyl)piperazin-1-yl]-5-oxopentyl]-1H-quinazoline-2,4-dione](/img/structure/B2962928.png)